molecular formula C24H34O6 B1617843 Butyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene CAS No. 25987-66-0

Butyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene

Cat. No.: B1617843
CAS No.: 25987-66-0
M. Wt: 418.5 g/mol
InChI Key: LSLFPBUBBQGPCH-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate: , methyl 2-methylprop-2-enoate , 2-methylprop-2-enoic acid , and styrene are organic compounds widely used in various industrial applications. These compounds are known for their unique chemical properties and versatility in synthetic chemistry.

Chemical Reactions Analysis

Butyl prop-2-enoate

Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization with other monomers such as styrene and methyl methacrylate. Common reagents for these reactions include radical initiators like benzoyl peroxide .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is known for its polymerization reactions, forming poly(methyl methacrylate). It can also undergo transesterification reactions with alcohols to form different esters. Radical initiators and catalysts like sulfuric acid are commonly used in these reactions .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid can undergo polymerization to form poly(methacrylic acid) and copolymerization with other monomers. It can also participate in esterification reactions to form esters like methyl methacrylate. Common reagents include radical initiators and sulfuric acid .

Styrene

Styrene undergoes polymerization to form polystyrene, a widely used plastic. It can also participate in copolymerization with other monomers like butadiene to form styrene-butadiene rubber. Radical initiators and catalysts like iron oxide are commonly used in these reactions .

Scientific Research Applications

Butyl prop-2-enoate

Butyl prop-2-enoate is used in the production of adhesives, coatings, and sealants. It is also used as a co-monomer in the production of various polymers and resins .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is widely used in the production of acrylic plastics, coatings, and adhesives. It is also used in the manufacture of contact lenses and dental materials .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid is used in the production of polymers and resins. It is also used as a precursor for the synthesis of various esters and other derivatives .

Styrene

Styrene is used in the production of polystyrene, a common plastic used in packaging, insulation, and disposable containers. It is also used in the manufacture of synthetic rubber and resins .

Mechanism of Action

Butyl prop-2-enoate

Butyl prop-2-enoate exerts its effects through polymerization, forming long chains of poly(butyl acrylate). This polymerization is initiated by radical initiators, which generate free radicals that propagate the reaction .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate polymerizes to form poly(methyl methacrylate) through a radical mechanism. The reaction is initiated by radical initiators, which generate free radicals that propagate the polymerization .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid undergoes polymerization to form poly(methacrylic acid) through a radical mechanism. The reaction is initiated by radical initiators, which generate free radicals that propagate the polymerization .

Styrene

Styrene polymerizes to form polystyrene through a radical mechanism. The reaction is initiated by radical initiators, which generate free radicals that propagate the polymerization .

Comparison with Similar Compounds

Properties

CAS No.

25987-66-0

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H12O2.C5H8O2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

LSLFPBUBBQGPCH-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1

Origin of Product

United States

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